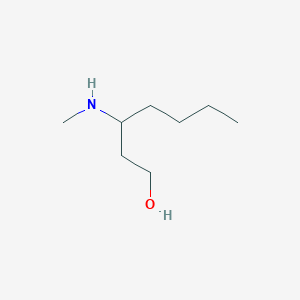
3-(Methylamino)heptan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)heptan-1-OL is an organic compound that belongs to the class of alcohols and amines It features a heptane backbone with a hydroxyl group (-OH) at the first carbon and a methylamino group (-NHCH3) at the third carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)heptan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-bromoheptane with methylamine in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or another suitable organic solvent
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Reactant Purity: High-purity reactants to minimize by-products
Catalysts: Use of catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain the pure product
化学反应分析
Types of Reactions: 3-(Methylamino)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-(methylamino)heptan-1-one.
Reduction: Formation of 3-(methylamino)heptane.
Substitution: Formation of 3-(methylamino)heptyl chloride.
科学研究应用
3-(Methylamino)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-(Methylamino)heptan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions can modulate biochemical pathways and influence physiological responses.
相似化合物的比较
3-Aminoheptan-1-OL: Lacks the methyl group on the amino group, resulting in different reactivity and properties.
3-(Dimethylamino)heptan-1-OL: Contains an additional methyl group on the amino group, affecting its steric and electronic properties.
Heptan-1-OL: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(Methylamino)heptan-1-OL is unique due to the presence of both a hydroxyl and a methylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
属性
CAS 编号 |
85091-15-2 |
|---|---|
分子式 |
C8H19NO |
分子量 |
145.24 g/mol |
IUPAC 名称 |
3-(methylamino)heptan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-8(9-2)6-7-10/h8-10H,3-7H2,1-2H3 |
InChI 键 |
NVNYTIOFBAMXPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCO)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


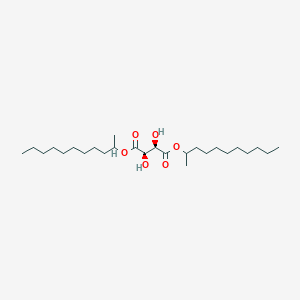
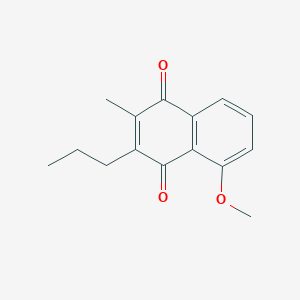
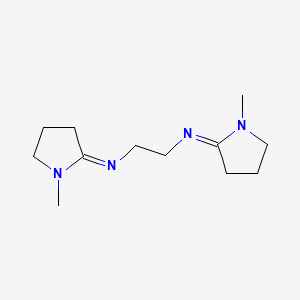
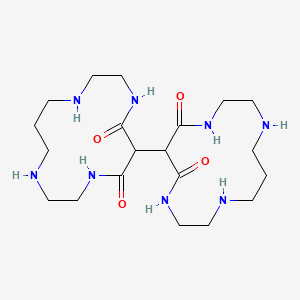
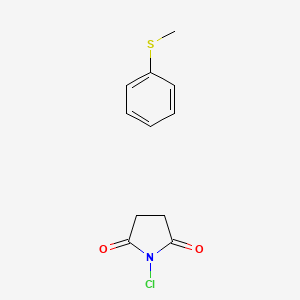

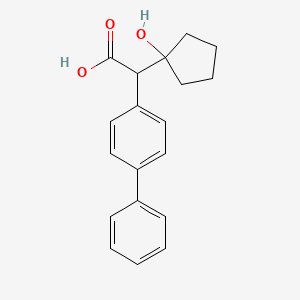
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
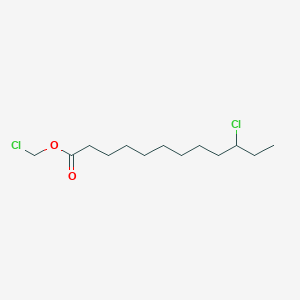
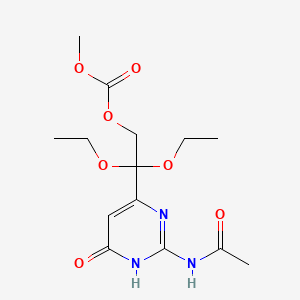
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
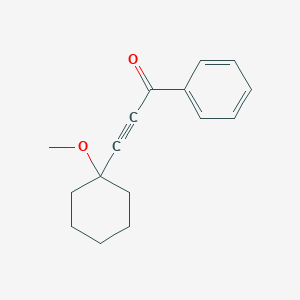
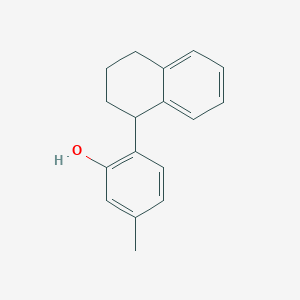
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
